5-Methoxy-3-(3-methylthiophenyl)benzoic acid
Description
5-Methoxy-3-(3-methylthiophenyl)benzoic acid: is an organic compound with the molecular formula C15H14O3S and a molecular weight of 274.3 g/mol . This compound is characterized by a methoxy group attached to a benzoic acid core, with a 3-methylthiophenyl substituent. It is primarily used in research and development settings, particularly in the field of pharmaceutical testing .
Properties
IUPAC Name |
3-methoxy-5-(3-methylsulfanylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-18-13-7-11(6-12(8-13)15(16)17)10-4-3-5-14(9-10)19-2/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMRHHAOMGXHGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-(3-methylthiophenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophenol and 5-methoxybenzoic acid.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction.
Coupling Reaction: The key step in the synthesis is the coupling reaction between 3-methylthiophenol and 5-methoxybenzoic acid, which forms the desired product.
Industrial Production Methods: While specific industrial production methods for 5-Methoxy-3-(3-methylthiophenyl)benzoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring quality control measures are in place to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methoxy-3-(3-methylthiophenyl)benzoic acid can undergo oxidation reactions, particularly at the sulfur atom in the thiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The methoxy group and the thiophenyl group can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Substitution reactions often require the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), to facilitate the reaction.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Methoxy-3-(3-methylthiophenyl)benzoic acid is used as a reference standard in analytical chemistry for the development and validation of analytical methods .
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine: While not directly used as a therapeutic agent, 5-Methoxy-3-(3-methylthiophenyl)benzoic acid can serve as a lead compound in drug discovery programs, where its structure is modified to develop new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(3-methylthiophenyl)benzoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects.
Comparison with Similar Compounds
5-Methoxybenzoic acid: Similar in structure but lacks the thiophenyl group.
3-Methylthiophenol: Contains the thiophenyl group but lacks the benzoic acid core.
3-(3-Methylthiophenyl)benzoic acid: Similar but lacks the methoxy group.
Uniqueness: 5-Methoxy-3-(3-methylthiophenyl)benzoic acid is unique due to the presence of both the methoxy group and the 3-methylthiophenyl group attached to the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
